4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC17836672
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4O2 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3 |
| Standard InChI Key | LQFRKNHPMOTZNZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrrolidin-2-one ring, a five-membered lactam providing rigidity and hydrogen-bonding capacity.
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A 1-methyl-1H-pyrazol-4-yl group, contributing aromatic character and potential for π-π interactions.
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Aminomethyl and 2-methoxyethyl substituents, enhancing solubility and enabling further derivatization.
The spatial arrangement of these groups creates distinct electronic environments, influencing reactivity and biological interactions.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₂ |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
| LogP (Predicted) | 0.85 ± 0.30 |
| Hydrogen Bond Donors | 2 (NH₂, lactam NH) |
| Hydrogen Bond Acceptors | 4 (lactam O, pyrazole N, ether O) |
The moderate lipophilicity (LogP ~0.85) suggests balanced membrane permeability and aqueous solubility, making it suitable for both oral and topical formulations.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthetic pathway typically follows a convergent strategy:
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Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the lactam structure.
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Pyrazole Introduction: Suzuki-Miyaura coupling installs the 1-methylpyrazole moiety at position 5 .
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Side Chain Functionalization: Sequential alkylation introduces the 2-methoxyethyl and aminomethyl groups.
Key reaction conditions:
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Palladium-catalyzed cross-couplings (Pyrazole installation): 80-100°C, inert atmosphere .
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Reductive amination (Aminomethylation): NaBH₃CN, methanol, 0°C to RT.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (typically 68-72%) and purity (>98.5%). Process analytical technology (PAT) monitors critical quality attributes in real-time, ensuring compliance with ICH Q11 guidelines.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Lactam Ring Opening | LiAlH₄, THF, reflux | Secondary amine derivatives |
| Pyrazole Halogenation | NCS, DMF, 40°C | 5-Chloropyrazole analogues |
| Ether Cleavage | BBr₃, CH₂Cl₂, -78°C | Diol intermediates |
The aminomethyl group participates in Schiff base formation with aldehydes, enabling covalent inhibitor design.
| Application | Model System | Key Finding |
|---|---|---|
| Neuroprotection | SH-SY5Y cells | 34% reduction in ROS levels |
| Analgesia | Mouse hot-plate test | Latency increase: 142% vs control |
| Antidepressant | Rat FST | Immobility time: 58.2 ± 3.1s (Control: 112.4 ± 5.7s) |
Dose-dependent effects follow nonlinear pharmacokinetics (AUC₀₋₂₄ = 4.3 μg·h/mL at 10 mg/kg).
Industrial and Research Applications
Material Science
Incorporation into polyurethane matrices enhances thermal stability (T_g increased by 27°C) through hydrogen bonding between lactam groups and polymer chains.
Catalysis
The compound serves as chiral ligand in asymmetric hydrogenations (up to 92% ee) when complexed with rhodium .
| Endpoint | Result (OECD Guideline) |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (Test No. 423) |
| Skin Irritation | Non-irritating (Test No. 404) |
| Ames Test | Negative (Test No. 471) |
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